(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester
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Overview
Description
(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolo[3,2-d]pyrimidine core, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-aminopyrimidine with an aldehyde or ketone can lead to the formation of the pyrrolo[3,2-d]pyrimidine ring system.
Carbamate Formation: The final step involves the reaction of the hydroxylated pyrrolo[3,2-d]pyrimidine with methyl chloroformate to form the carbamic acid methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine: Known for its use in medicinal chemistry as a scaffold for drug development.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic system with diverse biological activities.
Uniqueness
(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester stands out due to its specific substitution pattern and the presence of the carbamate group, which can impart unique pharmacological properties. Its ability to undergo various chemical modifications also makes it a versatile compound for drug discovery and development.
Properties
IUPAC Name |
methyl N-(4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-8(14)12-7-10-4-2-3-9-5(4)6(13)11-7/h2-3,9H,1H3,(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLCYKXTUNHMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(C(=O)N1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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